tert-butyl N-[(3S)-1-methyl-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl]carbamate
Description
tert-Butyl N-[(3S)-1-methyl-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl]carbamate is a chiral carbamate derivative featuring a benzazepine core fused with a benzene ring. The compound is characterized by a seven-membered 1-benzazepin ring system substituted with a methyl group at position 1, two ketone groups at positions 2 and 5, and a tert-butyl carbamate moiety at the stereogenic (3S) position. This structure renders it a valuable intermediate in pharmaceutical synthesis, particularly for modulating conformational stability and hydrogen-bonding interactions in target molecules .
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-methyl-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-11-9-13(19)10-7-5-6-8-12(10)18(4)14(11)20/h5-8,11H,9H2,1-4H3,(H,17,21)/t11-/m0/s1 |
InChI Key |
VJGYFNNBICWLMW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)C2=CC=CC=C2N(C1=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-1-methyl-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a benzazepine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the benzazepine ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(3S)-1-methyl-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations .
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor modulation. These properties make it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-methyl-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including changes in cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Core Structure Comparison
| Compound Name | CAS Number | Core Structure | Key Features |
|---|---|---|---|
| Target Compound | N/A | Benzazepin | 7-membered, fused benzene, 2,5-dioxo |
| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 154737-89-0 | Cyclopentyl | 5-membered, hydroxyl substituent |
| tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate | 1271024-76-0 | Piperidine | 6-membered, methyl substituent |
Substituent Effects
- Hydroxyl-substituted carbamates (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate, CAS: 1290191-64-8) prioritize hydrogen-bond donor interactions, whereas the dioxo groups in the benzazepin derivative act as hydrogen-bond acceptors .
- Fluorinated analogs (e.g., tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate, CAS: 1052713-48-0) introduce electronegative effects, altering electronic distribution without the conformational rigidity imposed by dioxo groups .
Stereochemical Considerations
The (3S) configuration in the target compound contrasts with stereoisomers in related structures:
- Cyclopentyl carbamates (e.g., tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate, CAS: 225641-84-9) demonstrate how stereochemistry at the hydroxyl-bearing carbon affects molecular packing and solubility .
- Piperidine derivatives (e.g., tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate, CAS: 1052713-47-9) highlight the role of axial vs. equatorial substituents in dictating intermolecular interactions .
Physicochemical and Crystallographic Analysis
- Hydrogen-bonding networks : The dioxo groups in the target compound likely form bifurcated hydrogen bonds, as predicted by graph-set analysis (e.g., Etter’s rules), which are less prevalent in hydroxylated analogs .
- Crystal packing : Tools like Mercury software reveal that benzazepin derivatives exhibit layered packing due to planar aromatic regions, whereas cyclopentyl or piperidine carbamates adopt more isotropic arrangements .
Table 2: Selected Physicochemical Properties
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility (LogP)* |
|---|---|---|---|
| Target Compound | ~317.4 | Not reported | ~1.2 (estimated) |
| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 201.3 | Not reported | ~0.8 |
| tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate | 228.3 | Not reported | ~1.5 |
*Estimated via fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
